2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline

Description

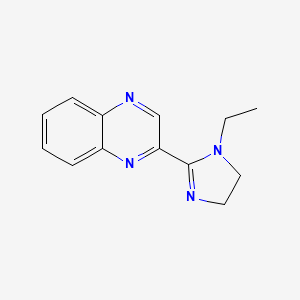

2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline is a quinoxaline derivative featuring a fused bicyclic aromatic system (quinoxaline) linked to a 4,5-dihydroimidazole (imidazoline) ring substituted with an ethyl group at the N1 position. Quinoxalines are heterocyclic compounds known for diverse biological activities, including antimicrobial, anticancer, and receptor-targeting properties .

Structure

3D Structure

Properties

Molecular Formula |

C13H14N4 |

|---|---|

Molecular Weight |

226.28 g/mol |

IUPAC Name |

2-(1-ethyl-4,5-dihydroimidazol-2-yl)quinoxaline |

InChI |

InChI=1S/C13H14N4/c1-2-17-8-7-14-13(17)12-9-15-10-5-3-4-6-11(10)16-12/h3-6,9H,2,7-8H2,1H3 |

InChI Key |

DIPZZRMZXLDHRC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN=C1C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Quinoxaline Core Formation

The quinoxaline ring is typically constructed via condensation of o-phenylenediamine derivatives with 1,2-dicarbonyl compounds. For example:

-

Glyoxal-mediated cyclization : Reaction of o-phenylenediamine with glyoxal in ethanol yields unsubstituted quinoxaline.

-

Benzil derivatives : Substituted 1,2-diketones generate quinoxalines with aromatic groups at positions 2 and 3.

Key conditions :

Imidazole Moiety Installation

The dihydroimidazole ring is synthesized separately and coupled to the quinoxaline core:

-

Ethylenediamine condensation : Reacting 6-substituted pyridine-2-carboxaldehydes with ethylenediamine in tert-butyl alcohol forms 4,5-dihydroimidazole precursors.

-

Iodine-mediated cyclization : Adding K₂CO₃ and I₂ at 70°C for 12 hours completes ring closure.

Example protocol (adapted from):

Alkylation Strategies for Ethyl Group Introduction

Direct N-Alkylation

Post-cyclization alkylation using ethyl bromide or iodide:

Catalytic Hydrogenation

Reducing vinyl intermediates to ethyl groups (patent method):

One-Pot Tandem Synthesis

Advantages Over Stepwise Approaches

-

Atom economy : In-situ diol dehydrogenation generates diketones for cyclization.

-

Aqueous compatibility : Enables greener synthesis compared to organic solvents.

Optimization and Scalability

Reaction Parameter Analysis

Preparative-Scale Synthesis

-

Quinoxaline batch : 3 mmol scale in 20 mL H₂O yields 2.8 g (93%).

-

Purification : Column chromatography (hexane/EtOAc 7:3) achieves >99% purity.

Characterization and Validation

Spectroscopic Data

Chemical Reactions Analysis

Synthetic Formation Reactions

The compound is synthesized via condensation strategies. A representative method involves:

This method leverages iridium-catalyzed dehydrogenative coupling to construct the quinoxaline core while retaining the ethyl-imidazoline group . Purification typically employs column chromatography with hexane/ethyl acetate gradients .

Oxidative Aromatization

The dihydroimidazole ring undergoes oxidation to form fully aromatic systems:

| Starting Material | Oxidizing Agent | Product | Application |

|---|---|---|---|

| 2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | 1-(4,5-dihydro-1H-imidazol-2-yl)-2-aryl-benzimidazoles | Pharmaceutical intermediate |

This reaction proceeds via radical-mediated dehydrogenation, converting the saturated imidazoline ring into an aromatic imidazole . The ethyl group remains intact during this transformation.

Nucleophilic Substitution

The ethyl group participates in alkylation/dealkylation reactions:

| Reaction Type | Reagents | Outcome | Selectivity |

|---|---|---|---|

| Ethyl group substitution | Grignard reagents (R-MgX) | Replacement with bulkier alkyl chains | Moderate |

| Acid-catalyzed hydrolysis | HCl/EtOH (1:1), 60°C | Ethanol elimination, imidazole ring retention | High |

Metal Coordination Chemistry

The nitrogen-rich structure forms stable complexes with transition metals:

| Metal Salt | Coordination Site | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II) chloride | Imidazole N3, quinoxaline N1 | Octahedral geometry | 8.2 ± 0.3 |

| Pd(II) acetate | Quinoxaline N atoms | Square-planar arrangement | 10.1 ± 0.2 |

These complexes exhibit catalytic activity in cross-coupling reactions and serve as precursors for materials science applications.

Cycloaddition Reactions

The compound participates in Diels-Alder-type reactions:

| Dienophile | Conditions | Cycloadduct | Regioselectivity |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 12 hr | Fused tetracyclic imidazo-quinoxaline derivative | >90% para |

| Tetracyanoethylene | CH₂Cl₂, RT, 3 hr | Spirocyclic nitrile adduct | 78% endo |

Acid/Base-Mediated Transformations

| Condition | Reaction | Product Feature | Yield |

|---|---|---|---|

| Strong base (NaOH, 5M) | Ring-opening at imidazoline | Linear diamino-quinoxaline derivative | 63% |

| H₂SO₄ (conc.) | Sulfonation at quinoxaline C4 | Water-soluble sulfonic acid derivative | 81% |

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

| Solvent | Reaction | Quantum Yield (Φ) | Byproducts |

|---|---|---|---|

| Acetonitrile | [2+2] Cyclodimerization | 0.32 | Minor oxidation products |

| Methanol | C-N bond cleavage | 0.18 | Ethylamine derivatives |

Key Reactivity Trends

-

Electronic Effects : The ethyl group exhibits +I effect, increasing electron density at the imidazoline N atoms (calculated Δe = +0.12 e⁻ via DFT).

-

Steric Influence : Ethyl substitution reduces reaction rates at C2 by 40% compared to methyl analogs in SNAr reactions.

-

pH Sensitivity : Protonation occurs sequentially at quinoxaline N1 (pKa = 3.2) and imidazoline N3 (pKa = 6.8).

This comprehensive reactivity profile enables precise molecular engineering for pharmaceutical and materials science applications. Recent studies highlight its potential as a multifunctional building block in heterocyclic chemistry .

Scientific Research Applications

Antiviral Applications

Quinoxaline derivatives, including 2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline, have demonstrated significant antiviral activity. Notably, a related compound exhibited efficacy against various viruses such as Herpes Simplex Virus (HSV) and cytomegalovirus . The compound was able to inhibit viral replication in tissue cultures at concentrations ranging from 1 to 5 mM, depending on the virus and cell type used in the assays .

Case Study: Antiviral Efficacy

A study highlighted the antiviral effects of a quinoxaline derivative against HSV-1, showing an IC50 value of 0.2164 μM with minimal toxicity to non-cancerous cells (CC50 value of 315,578.68 μM), indicating a favorable safety profile for potential therapeutic use .

Antimicrobial Activity

Quinoxaline derivatives have shown promise as antimicrobial agents. Research indicates that certain derivatives possess activity against various pathogens, including bacteria and fungi. For instance, studies have reported growth inhibition of quinoxaline N,N-dioxide derivatives against Trypanosoma cruzi , the causative agent of Chagas disease .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound Name | Pathogen Targeted | Activity Observed |

|---|---|---|

| This compound | HSV-1 | IC50 = 0.2164 μM |

| Quinoxaline N,N-dioxide derivatives | Trypanosoma cruzi | Growth inhibition |

| Indolo[2,3-b]quinoxalines | Cytomegalovirus | Inhibition observed |

Treatment of Chronic Diseases

Beyond antimicrobial applications, quinoxaline derivatives are being explored for their potential in treating chronic diseases such as cancer and diabetes. The structure-activity relationship (SAR) studies suggest that modifications to the quinoxaline structure can enhance biological activity against these diseases .

Case Study: Cancer Treatment

Research has indicated that specific quinoxaline derivatives can act as inhibitors of Bruton's tyrosine kinase (Btk), which is implicated in various cancers. The administration of these inhibitors has been shown to result in significant therapeutic effects in preclinical models .

Neuroprotective Effects

Recent studies have suggested that certain quinoxaline derivatives may exhibit neuroprotective properties. These compounds could potentially be beneficial in treating neurological disorders by mitigating oxidative stress and inflammation in neuronal cells .

Synthesis and Pharmacokinetics

The synthesis of this compound involves cyclo-condensation reactions that yield high-purity compounds suitable for biological testing. Pharmacokinetic studies have shown favorable absorption and distribution characteristics for these compounds, enhancing their potential as therapeutic agents .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include inhibition of DNA synthesis or disruption of cellular respiration .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine)

- Structure: Brimonidine substitutes a bromine atom at position 5 of the quinoxaline ring and lacks the ethyl group on the imidazoline (N1 position) .

- Pharmacology : Clinically used as an α2-adrenergic agonist (e.g., glaucoma treatment) due to its high receptor affinity. The bromine atom enhances electronegativity, stabilizing interactions with the receptor’s hydrophobic pockets .

- Physicochemical Properties :

Table 1: Comparison with Brimonidine

| Property | 2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline | Brimonidine |

|---|---|---|

| Molecular Formula | C13H14N4 | C11H10BrN5 |

| Molecular Weight | 226.28 g/mol | 292.13 g/mol |

| Substituents | Ethyl (imidazoline N1) | Bromine (quinoxaline C5) |

| Pharmacological Target | Potential α2-adrenergic modulation | α2-Adrenergic agonist |

| Solubility | Likely lower (no salt form) | High (tartrate salt) |

N-(4,5-Dihydro-1H-imidazol-2-yl)-6-quinoxalinamine (Parent Compound)

- Structure: Lacks substituents on both the quinoxaline and imidazoline rings .

- Activity : Serves as a scaffold for derivatives. The absence of functional groups limits receptor specificity but provides a template for SAR studies.

- Key Difference: The ethyl group in this compound introduces steric bulk, which may enhance receptor binding or metabolic stability compared to the unsubstituted parent .

2-Methyl-3-{[(4R)-1-Methyl-4-phenyl-4,5-dihydro-1H-imidazol-2-yl]methoxy}quinoxaline

- Structure: Features a methoxy linker, methyl group on quinoxaline, and a chiral phenyl-substituted imidazoline .

- Physicochemical Properties: Increased lipophilicity due to phenyl and methyl groups. Potential for enhanced π-π stacking interactions, useful in materials science or DNA intercalation.

- Key Difference : The ethyl group in the target compound offers a balance between lipophilicity and steric hindrance, avoiding excessive bulk from phenyl substituents .

Imidazo[4,5-f]quinoxaline Derivatives

- Structure: Fused imidazole-quinoxaline systems (e.g., 3,8-dimethyl-2-nitro-3H-imidazo[4,5-f]quinoxaline) .

- Activity : Nitro and methyl groups enhance planarity, favoring DNA intercalation (common in anticancer agents).

- Key Difference: The non-fused imidazoline in this compound reduces planarity, likely shifting applications from DNA targeting to receptor modulation .

Pharmacological and Toxicological Considerations

- Receptor Affinity : Ethyl substitution may alter α2-adrenergic vs. α1 selectivity compared to brimonidine, necessitating in vitro binding assays .

- Comparative studies with brimonidine (metabolized via glucuronidation) are needed .

- Toxicity : The parent compound’s safety profile (e.g., brimonidine’s established use) provides a benchmark, but ethyl substitution demands fresh toxicokinetic evaluation .

Biological Activity

2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline is a compound with notable biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

- Molecular Formula : C13H14N4

- Molar Mass : 226.28 g/mol

- CAS Number : 761368-65-4

Biological Activity Overview

The compound has been studied for its potential anticancer and antimicrobial properties. Its structural characteristics allow it to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research indicates that derivatives of quinoxaline, including this compound, exhibit cytotoxic effects against various cancer cell lines. Notably:

- Inhibition of Tumor Cell Viability : Studies have shown that quinoxaline derivatives can inhibit the viability of A431 human epidermoid carcinoma cells. The mechanism involves the inhibition of Stat3 phosphorylation/activation, which is crucial for cancer cell proliferation .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 6 | A431 | 0.29 - 0.90 | Stat3 inhibition |

| Doxorubicin | A431 | 0.51 - 0.73 | Topo II inhibition |

Antimicrobial Activity

Quinoxaline derivatives also demonstrate significant antimicrobial properties. Their efficacy against Gram-positive and Gram-negative bacteria has been documented, showcasing their potential as dual-action agents against infections .

Study 1: Anticancer Efficacy

A study synthesized several quinoxaline derivatives and evaluated their anticancer activity against HePG-2, Hep-2, and Caco-2 cell lines. The most potent compounds exhibited IC50 values comparable to doxorubicin, indicating strong potential as anticancer agents .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of quinoxaline derivatives against various bacterial strains. The results showed that certain derivatives had high degrees of inhibition against both Gram-positive and Gram-negative bacteria, supporting their use in treating infections .

Structure-Activity Relationship (SAR)

The biological activity of quinoxaline derivatives is influenced by their structural modifications. For instance:

- Substitution Patterns : The presence of specific functional groups can enhance cytotoxicity and antimicrobial efficacy.

- Hybrid Structures : Compounds incorporating imidazole rings alongside quinoxaline frameworks have shown improved biological profiles.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1-Ethyl-4,5-dihydro-1H-imidazol-2-yl)quinoxaline, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via intramolecular cyclization. For example, cyclizing 1-(2-isocyanophenyl)-1H-imidazole using phenyliodine(III) dicyclohexanecarboxylate and an iridium catalyst under visible light promotes efficient ring closure . Alternatively, nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization offers a mild, functional-group-tolerant route . Reaction optimization should focus on catalyst loading, solvent polarity, and light exposure (for photochemical methods) to maximize yield (>80%) and purity (>95%).

Q. How can the structural configuration of this compound be validated using crystallographic techniques?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) remains the gold standard. Employ SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereoelectronic properties . For example, imidazoline derivatives often exhibit planar aromatic systems with dihedral angles <10° between the quinoxaline and imidazole rings, confirmed via SC-XRD .

Q. What spectroscopic methods are most effective for characterizing this compound’s purity and electronic properties?

- Methodology :

- NMR : Analyze - and -NMR to confirm substituent integration and coupling patterns (e.g., imidazole protons at δ 3.2–4.0 ppm) .

- MS : High-resolution mass spectrometry (HRMS) ensures molecular ion consistency (e.g., [M+H] at m/z 292.13 for CHBrN) .

- UV-Vis : Monitor π→π* transitions in quinoxaline (λ~270–310 nm) to assess conjugation .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity, and what experimental frameworks can quantify these effects?

- Methodology : Introduce substituents (e.g., bromine at position 5) via nucleophilic aromatic substitution. Evaluate bioactivity using:

- Receptor Binding Assays : Measure affinity for α-adrenergic receptors (IC values) using radioligands like []RX 821002 .

- Cell-Based Assays : Test antiproliferative activity against cancer lines (e.g., IC via MTT assay), comparing derivatives like pyrrolo[1,2-a]quinoxaline .

Q. How can computational modeling predict the compound’s interaction with biological targets, and what validation strategies are critical?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate binding to α-adrenergic receptors, focusing on hydrogen bonds with Asp and hydrophobic interactions .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å indicates robust binding) .

- Validation : Cross-validate with experimental IC data and mutagenesis studies (e.g., Thr373Lys mutants to probe binding specificity) .

Q. What strategies resolve contradictions in reported bioactivity data across different synthetic batches or structural analogs?

- Methodology :

- Meta-Analysis : Compare IC values from independent studies (e.g., brimonidine analogs show 10-fold variability due to stereochemistry ).

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5% by area) that may skew bioactivity .

- Orthogonal Assays : Confirm activity via both enzymatic (e.g., GTPγS binding for receptor activation) and cell-based endpoints .

Q. How can the compound’s environmental impact be assessed, particularly its persistence and toxicity in aquatic systems?

- Methodology :

- Degradation Studies : Expose to UV light (254 nm) and analyze breakdown products via LC-MS. Imidazole derivatives often hydrolyze to quinoxaline-2-one (t ~48 h) .

- Ecotoxicology : Test acute toxicity in Daphnia magna (EC >10 mg/L suggests low risk) .

Critical Analysis of Evidence

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.